Drymaritin

Description

Contextualization within Natural Products Chemistry

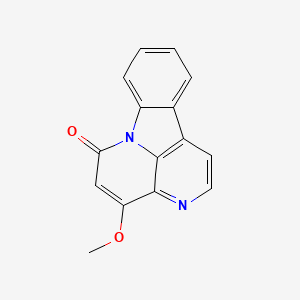

Drymaritin belongs to the canthine-6-one class of indole (B1671886) alkaloids, a group of natural products characterized by a distinctive tetracyclic ring system. naturalproducts.netnih.gov Alkaloids, which are naturally occurring compounds containing at least one nitrogen atom, are known for their wide range of physiological effects. researchgate.net Canthine-6-one alkaloids, in particular, have been the subject of considerable research due to their diverse biological activities. nih.govcapes.gov.br The quest for new bioactive compounds from natural sources, such as plants, is a cornerstone of natural products chemistry, with the potential to yield novel therapeutic agents. researchgate.netspringermedizin.de

Historical Perspective on Initial Isolation and Characterization

This compound was first isolated in 2004 from the whole plant of Drymaria diandra, a member of the Caryophyllaceae family. nih.govnih.govscirp.org The initial investigation reported that this new alkaloid exhibited anti-HIV activity in H9 lymphocytes. nih.govcapes.gov.br Based on spectroscopic data, primarily from nuclear magnetic resonance (NMR) experiments, the structure of this compound was proposed to be 5-methoxycanthin-4-one. nih.govacs.orgacs.org This identification placed this compound in the small class of canthin-4-one alkaloids. acs.org

Table 1: Initial and Revised Structures of this compound

| Attribute | Initially Proposed Structure | Revised Structure |

|---|---|---|

| Systematic Name | 5-methoxycanthin-4-one | 4-methoxycanthin-6-one |

| Synonym | - | Cordatanine |

| Molecular Formula | C₁₅H₁₀N₂O₂ | C₁₅H₁₀N₂O₂ |

| Core Skeleton | Canthin-4-one | Canthin-6-one (B41653) |

Significance of Structural Reassignment in Alkaloid Chemistry

The accurate determination of a natural product's structure is fundamental to understanding its chemical properties and biological activity. The case of this compound underscores the importance of total synthesis in validating a proposed structure. In 2009, a team of researchers undertook the synthesis of 5-methoxycanthin-4-one, the structure originally assigned to this compound. nih.govacs.org Upon completion, they discovered that the spectroscopic data of the synthetic compound were significantly different from those reported for the natural isolate. nih.govacs.org

Table 2: Key Research Findings on this compound

| Year | Finding | Significance | Reference(s) |

|---|---|---|---|

| 2004 | Isolation of this compound from Drymaria diandra and proposal of its structure as 5-methoxycanthin-4-one with anti-HIV activity. | Discovery of a new, biologically active alkaloid. | nih.gov, nih.gov |

| 2009 | Synthesis of 5-methoxycanthin-4-one revealed spectroscopic data inconsistent with natural this compound. | Cast doubt on the originally proposed structure. | acs.org, nih.gov |

| 2009 | Structural reassignment of this compound to 4-methoxycanthin-6-one (cordatanine) based on re-evaluation of spectroscopic data. | Corrected the structure of this compound, identifying it as a known compound. | acs.org, nih.gov |

| 2015 | Total synthesis of cordatanine confirmed its identity with the natural product previously named this compound. | Provided definitive proof for the structural reassignment. | researchgate.net, nih.gov, medscape.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUBOMIDMLWOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation Methodologies

Botanical Sources and Distribution

Drymaritin is primarily isolated from plants belonging to the Drymaria genus, specifically Drymaria diandra and Drymaria cordata. nih.govresearchgate.netnih.gov Drymaria cordata, also known as tropical chickweed, is a widespread herbaceous plant found throughout tropical and subtropical regions globally, although it originates from tropical America. cabidigitallibrary.org This plant is characterized by its prostrate or creeping stems that can root at the nodes, heart-shaped leaves, and its ability to thrive in moist environments. cabidigitallibrary.org Drymaria diandra is also a source of this compound. researchgate.netthegoodscentscompany.comd-nb.info These plants have been traditionally used in various folk medicine practices in different countries. researchgate.net

Interactive Table 1: Botanical Sources of this compound

| Botanical Source | Family | Geographic Distribution Highlights |

| Drymaria diandra | Caryophyllaceae | Taiwan, India researchgate.netd-nb.info |

| Drymaria cordata | Caryophyllaceae | Tropical and Subtropical Regions Worldwide researchgate.netcabidigitallibrary.org |

Advanced Isolation and Purification Strategies

The isolation and purification of this compound from plant material typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis to confirm the compound's identity and assess its purity.

Chromatographic Techniques in Isolation

Chromatographic methods are essential for separating this compound from the complex mixture of compounds present in plant extracts. Common approaches involve solvent partition followed by various forms of column chromatography. For instance, extracts obtained from Drymaria species are often subjected to silica (B1680970) gel column chromatography using solvent mixtures of increasing polarity, such as hexane-ethyl acetate (B1210297) or ethyl acetate-methanol, to elute different compounds. scirp.orgscirp.org Sephadex LH-20 column chromatography is also employed in the purification process. scirp.orgscirp.orgresearchgate.net Thin-layer chromatography (TLC) is frequently used to monitor the separation process and visualize the fractions containing the target compound under UV light at wavelengths like 254 nm and 365 nm, often followed by visualization with a visualizing agent like 50% H₂SO₄ and heating. scirp.orgscirp.org

Advanced Spectroscopic Tools for Purity Assessment

Spectroscopic techniques play a crucial role in the structural elucidation and purity assessment of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC, NOESY), is widely used to determine the complete structure of this compound and confirm its identity by comparing spectral data with known standards or literature values. nih.govscirp.orgscirp.orgresearchgate.netacs.orgnih.gov Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is utilized to determine the molecular weight and formula of this compound, providing crucial information for structural confirmation and purity analysis. scirp.orgscirp.orgnih.gov High-resolution mass spectrometry (HRMS) can provide more precise mass measurements. acs.org Infrared (IR) spectroscopy can also provide information about the functional groups present in the molecule. acs.org The combination of these spectroscopic methods allows for the unambiguous identification and verification of the purity of isolated this compound. researchgate.netnih.gov

Interactive Table 2: Spectroscopic Techniques Used in this compound Analysis

| Spectroscopic Technique | Key Information Provided | Application in Purity Assessment |

| ¹H NMR | Proton environment, number, and coupling | Confirmation of proton signals characteristic of this compound; absence of significant impurity signals. scirp.orgscirp.orgresearchgate.netnih.gov |

| ¹³C NMR | Carbon skeleton and functional groups | Confirmation of carbon signals; assessment of structural integrity and purity. scirp.orgscirp.orgnih.gov |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Through-bond and through-space correlations | Confirmation of connectivity and spatial arrangement, vital for complex structure verification and purity. scirp.orgscirp.orgresearchgate.netnih.gov |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight and formula | Confirmation of molecular mass; detection of impurities with different masses. scirp.orgscirp.orgnih.govacs.org |

| IR Spectroscopy | Functional groups | Identification of key functional groups in the molecule. acs.org |

Structural Elucidation and Reassignment of Drymaritin

Initial Structural Proposals and Challenges

In 2004, researchers first isolated a novel alkaloid from Drymaria diandra, which they named drymaritin. acs.orgnih.gov Based on initial spectroscopic data, they proposed the structure to be 5-methoxycanthin-4-one. acs.orgnih.gov This proposal was founded on the interpretation of the compound's spectral characteristics available at the time. However, this initial assignment would later be challenged.

Subsequent efforts to synthesize 5-methoxycanthin-4-one led to a significant discrepancy. The spectroscopic data of the synthetically produced compound were markedly different from those reported for the natural this compound. acs.orgnih.gov This inconsistency cast doubt on the originally proposed canthin-4-one backbone, prompting a thorough re-evaluation of the initial spectroscopic evidence. acs.org

Application of Advanced Spectroscopic Techniques for Definitive Structure Determination

The definitive structural elucidation of this compound was achieved through the application of a suite of advanced spectroscopic methods, each providing crucial pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was paramount in revising the structure of this compound. Both ¹H and ¹³C NMR data were instrumental in piecing together the connectivity of the molecule. acs.orgnih.govumn.edu Detailed analysis of 2D NMR spectra, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, allowed for the unambiguous assignment of protons and carbons and revealed long-range correlations that were inconsistent with the 5-methoxycanthin-4-one structure. rsc.orgabdn.ac.uk For instance, the observed correlations in the HMBC spectrum were more consistent with a canthin-6-one (B41653) skeleton. rsc.org

Interactive Table 1: Comparative ¹H NMR Data (in ppm)

| Proton | Originally Proposed 5-methoxycanthin-4-one | Reassigned this compound (4-methoxycanthin-6-one) |

| H-1 | ~8.5 | ~8.75 |

| H-2 | ~7.8 | ~7.83 |

| H-3 | ~7.5 | ~7.50 |

| H-5 | N/A | ~6.05 |

| OCH₃ | ~4.0 | ~4.11 |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Interactive Table 2: Comparative ¹³C NMR Data (in ppm)

| Carbon | Originally Proposed 5-methoxycanthin-4-one | Reassigned this compound (4-methoxycanthin-6-one) |

| C-4 | ~160 | ~160.5 |

| C-5 | ~150 | ~101.3 |

| C-6 | ~120 | ~158.5 |

| C=O | ~180 | ~158.5 |

| OCH₃ | ~56 | ~58.9 |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry in Structure Confirmation

High-resolution mass spectrometry (HRMS) provided the exact molecular formula for this compound, C₁₅H₁₀N₂O₂. rsc.org This information was critical in confirming the elemental composition and the degree of unsaturation, which was consistent with both the initially proposed and the revised structures. The fragmentation pattern observed in the mass spectrum, however, provided further clues that supported the canthin-6-one framework upon detailed analysis.

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy offered insights into the electronic structure and the nature of the chromophore within the this compound molecule. nih.govukzn.ac.zascribd.comunchainedlabs.com The UV absorption spectrum of this compound, when compared with known canthin-4-one and canthin-6-one alkaloids, showed a closer resemblance to the latter. sut.ac.th The position and intensity of the absorption bands are characteristic of the specific arrangement of conjugated double bonds within the tetracyclic system, providing corroborating evidence for the revised structure. sut.ac.th

Comparative Analysis with Related Alkaloids

A crucial step in the structural reassignment was the comparative analysis of this compound's spectroscopic data with those of other known canthin-6-one alkaloids. acs.orgnih.govrsc.orgrsc.orgijpsr.com By comparing the ¹H and ¹³C NMR data of this compound with compounds possessing a confirmed canthin-6-one skeleton, researchers could identify key similarities and differences. This comparative approach highlighted that the spectral features of this compound were in excellent agreement with a 4-methoxy substituted canthin-6-one structure, rather than the initially proposed 5-methoxycanthin-4-one. acs.orgnih.gov

Elucidation of this compound as 4-Methoxycanthin-6-one (Cordatanine)

This structural revision of this compound highlights the dynamic and self-correcting nature of scientific inquiry. It underscores the importance of rigorous spectroscopic analysis and the value of synthetic chemistry in confirming the structures of complex natural products.

Synthetic Strategies for Drymaritin and Analogs

Total Synthesis Approaches for Drymaritin

The journey to synthesize this compound has been intrinsically linked to the elucidation of its correct structure. Initial efforts were directed towards the proposed 5-methoxycanthin-4-one, but the discrepancy between the synthetic compound's and the natural product's spectroscopic data led to a pivotal re-evaluation. acs.org

Multi-step Synthetic Routes

Another strategy for the synthesis of the canthin-6-one (B41653) core, the structural backbone of this compound, involves a convergent approach. This method focuses on the construction of the central B ring through a one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction. ucy.ac.cy

Bracher and colleagues also reported a one-step method for synthesizing canthin-4-ones by reacting β-carbolines with Bredereck's reagent, a strategy they initially applied to the mistaken this compound structure (5-methoxycanthin-4-one). researchgate.netacs.org

| Synthetic Route Highlight: Total Synthesis of Cordatanine (this compound) |

| Starting Materials: Tryptamine, Methyl glyoxylate |

| Key Reactions: Pictet-Spengler reaction |

| Number of Steps: 4 |

| Overall Yield: 8% |

| Significance: Confirmed the structural identity of this compound as cordatanine. researchgate.net |

Regioselective and Stereoselective Considerations in Synthesis

The synthesis of canthinone alkaloids like this compound requires careful control of regioselectivity, particularly in the placement of substituents on the core structure. In the synthesis of cordatanine (this compound), the regioselective formation of the canthin-6-one skeleton over the canthin-4-one isomer is critical. The Pictet-Spengler reaction, a key step in several syntheses, is a powerful tool for constructing the β-carboline core, and the choice of subsequent cyclization and oxidation steps dictates the final regiochemistry of the carbonyl group. researchgate.net

For instance, the synthesis of 5-methoxycanthin-4-one, the initially proposed structure of this compound, from 1-(methoxyacetyl)-β-carboline, showcases the regiochemical control needed to form the canthin-4-one ring system. acs.org The ultimate finding that this compound is a canthin-6-one derivative underscores the importance of unambiguous spectroscopic data in guiding synthetic strategy and confirming regiochemical outcomes. researchgate.netacs.org Stereoselective considerations become more prominent in the synthesis of this compound analogs that may possess chiral centers. researchgate.net

Synthesis of Canthin-6-one and Canthin-4-one Scaffolds

The synthesis of the foundational canthin-6-one and canthin-4-one scaffolds is central to accessing this compound and its derivatives.

The canthin-6-one scaffold, the true core of this compound, has been synthesized through several innovative methods. A notable two-step total synthesis of canthin-6-one and its analogs relies on a convergent strategy. This approach constructs the central B ring via a sequential one-pot Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction, offering a rapid and high-yield route to this class of compounds. ucy.ac.cy Another approach involves the reaction of l-Tryptophan methyl ester hydrochloride with dimethoxyacetaldehyde via a Pictet-Spengler reaction, followed by oxidation and cyclization to form the canthin-6-one core. acs.org

| Comparison of Canthinone Scaffold Syntheses | | :--- | :--- | | Scaffold | Key Synthetic Strategy | | Canthin-6-one | Convergent B-ring construction via sequential Suzuki-Miyaura and Cu-catalyzed amidation reactions. ucy.ac.cy | | Canthin-4-one | Linear synthesis from 3-amino-4-bromopyridine (B1272052) involving Suzuki-Miyaura and Cu-catalyzed C-N couplings. acs.orgnih.govresearchgate.net |

Development of Novel Synthetic Methodologies for this compound Derivatives

The interest in the biological activities of canthinone alkaloids has spurred the development of new synthetic methods to create a diverse range of this compound derivatives. These efforts aim to explore the structure-activity relationships of this class of compounds.

One approach involves the modification of the canthin-6-one core by introducing different amide side chains at the C-2 position. acs.org This strategy starts with the synthesis of a key canthin-6-one intermediate, which is then elaborated through coupling with various amines to generate a library of derivatives. acs.org

Another innovative strategy focuses on the construction of the central B ring of the canthinone skeleton. This has been applied to the synthesis of canthin-6-one and its analogs, including naturally occurring ones like 9-methoxycanthin-6-one. ucy.ac.cy Such methodologies provide rapid access to a variety of substituted canthinones, facilitating the exploration of their therapeutic potential.

Furthermore, novel synthetic routes for β-carboline alkaloids, the precursors to canthinones, are continuously being developed. mdpi.com These include one-pot syntheses and the use of innovative catalytic systems to construct the core structure efficiently. mdpi.com These advancements in β-carboline synthesis directly impact the accessibility of precursors for creating a wider array of this compound analogs.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Antiviral Mechanisms of Action

The antiviral properties of Drymaritin and related compounds have been evaluated against several viruses, with a significant focus on the Human Immunodeficiency Virus (HIV).

This compound has demonstrated notable anti-HIV activity in laboratory settings. researchgate.netresearchgate.net Studies using H9 lymphocytes, a human T-cell line, have identified its potential to inhibit HIV replication. researchgate.netresearchgate.net The primary molecular target appears to be a critical enzyme in the HIV life cycle. thieme-connect.commdpi.comuntan.ac.id

Molecular docking studies have been conducted to predict the interaction between this compound and HIV enzymes. These computational analyses suggest that this compound has a strong binding affinity for the HIV reverse transcriptase (RT) enzyme. untan.ac.id The RT enzyme is crucial for the virus as it catalyzes the conversion of the viral RNA genome into a double-stranded DNA copy, which is a necessary step for integration into the host cell's genome. untan.ac.id By inhibiting this enzyme, this compound can effectively halt the viral replication process, rendering the virus inactive. untan.ac.id The planar indole (B1671886) structure of this compound is a characteristic often associated with retroviral inhibition, potentially through mechanisms like topoisomerase inhibition as well. researchgate.net

Table 1: Anti-HIV Activity of this compound

| Parameter | Finding | Cell Line | Source(s) |

|---|---|---|---|

| EC₅₀ | 0.699 µg/mL | H9 Lymphocytes | researchgate.netresearchgate.net |

| Therapeutic Index (TI) | 20.6 | H9 Lymphocytes | researchgate.netresearchgate.net |

| Molecular Target | Reverse Transcriptase (RT) | N/A (in silico) | untan.ac.id |

| Binding Affinity (ΔG) | -6.8 kcal/mol | N/A (in silico) | untan.ac.id |

Beyond its anti-HIV potential, the class of compounds to which this compound belongs—canthin-6-one (B41653) alkaloids—has been investigated for broader antiviral effects. researchgate.netnih.gov Research has indicated inhibitory activity against other viruses, such as the Newcastle disease virus (NDV). researchgate.net

Furthermore, crude extracts from Drymaria diandra, the plant source of this compound, have shown activity against Herpes Simplex Virus Type 2 (HSV-2). Mechanistic studies on these extracts suggest a multi-pronged antiviral attack, including:

Direct inactivation of viral particles. thaiscience.info

Inhibition of viral attachment to host cells. thaiscience.info

Blockade of viral penetration into host cells. thaiscience.info

Inhibition of viral DNA replication and synthesis of viral proteins. thaiscience.info

While these findings relate to the entire plant extract, they provide a valuable framework for understanding the potential antiviral mechanisms that this compound itself might employ.

Anti-HIV Activity: Molecular Targets and Inhibition Pathways

Anti-inflammatory Mechanisms of Action

This compound and its structural relatives exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory molecules and signaling pathways. researchgate.netacs.org

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators. Canthin-6-one alkaloids have been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). researchgate.netnih.gov Overproduction of NO is a hallmark of inflammatory conditions.

Similarly, these compounds can suppress the expression of other inflammatory molecules like Prostaglandin E2 (PGE2). researchgate.net Extracts from Drymaria cordata, which also contains this compound, are suggested to mediate their anti-inflammatory effects by inhibiting a combination of mediators including histamine, serotonin, kinins, and prostaglandins. researchgate.netscirp.orginteresjournals.orgcabidigitallibrary.org Synthetic precursors of this compound have also confirmed anti-inflammatory activity, underscoring the importance of the core chemical structure. researchgate.netmedchemexpress.commedscape.com

The regulation of inflammatory mediators is controlled by intracellular signaling pathways. Evidence suggests that this compound and related alkaloids exert their effects by inhibiting these critical pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary target. researchgate.netacs.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a central role in inflammatory responses.

Studies on canthin-6-one alkaloids have demonstrated their ability to inhibit the transcriptional activation of NF-κB in macrophages stimulated by LPS. researchgate.net This inhibition prevents the cascade of events that leads to the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Research on related compounds further supports that the reduction in NF-κB activity is a key mechanism behind the observed anti-inflammatory effects. acs.orgmdpi.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

Antitumor Mechanisms of Action

The canthin-6-one skeleton of this compound is associated with potential antitumor activities. researchgate.netnih.gov The proposed mechanisms are multifaceted, targeting fundamental processes of cancer cell growth and survival.

One of the primary proposed mechanisms is the interaction with DNA and associated enzymes. researchgate.net Related alkaloids have been shown to function as DNA intercalators, inserting themselves between the base pairs of the DNA helix. researchgate.net This action can disrupt DNA replication and transcription. Furthermore, these compounds can inhibit topoisomerases I and II, enzymes that are critical for managing DNA topology during replication and repair. researchgate.netnih.gov Inhibition of these enzymes leads to DNA damage and can trigger apoptosis (programmed cell death). nih.gov

Another significant antitumor mechanism involves the disruption of the cell cycle. A synthetic derivative of this compound, 10-methoxy-canthin-6-one, was found to cause cell cycle arrest at the G2/M phase in acute myeloid leukemia cells. researchgate.net This arrest prevents the cells from dividing and proliferating. This effect was linked to the induction of the DNA damage response cascade, confirming the DNA-targeting action of these compounds. researchgate.net

Table 2: Investigated Antitumor Mechanisms of Canthin-6-one Alkaloids

| Mechanism | Description | Source(s) |

|---|---|---|

| DNA Intercalation | Compound inserts into the DNA structure, disrupting replication and transcription. | researchgate.net |

| Topoisomerase Inhibition | Inhibition of enzymes (Topoisomerase I & II) that manage DNA structure, leading to DNA damage. | researchgate.netnih.gov |

| Cell Cycle Arrest | Halting of the cell division process, typically at the G2/M checkpoint. | researchgate.net |

| Induction of Apoptosis | Triggering of programmed cell death, often as a result of DNA damage. | nih.gov |

| Inhibition of Kinases | Blockade of cyclin-dependent kinases (CDKs) and IKK kinase complexes involved in cell growth. | researchgate.net |

Cell Growth Inhibition and Cytotoxicity in Cancer Cell Lines

This compound, a canthin-6-one alkaloid, and its related compounds have demonstrated significant potential in oncology research through their ability to inhibit cell growth and induce cytotoxicity in various cancer cell lines. Canthin-6-one, the parent structure of this compound, has been shown to exert dose-dependent antiproliferative effects across a range of human cancer cell lines, including prostate (PC-3), colon (HT-29), lymphocyte (Jurkat), and cervix (HeLa) cancers. acs.orgnih.gov

Studies on derivatives of canthin-6-one have provided more detailed insights into their cytotoxic mechanisms. For instance, a synthetic derivative, 10-methoxy-canthin-6-one (Mtx-C), shows cytotoxic effects against acute myeloid leukemia (AML) cells and leukemic stem cells (LSCs) with a concentration of approximately 60 μM. researchgate.net Another novel canthin-6-one derivative, designated 8h, displayed potent antiproliferative activity against colon cancer (HT29), lung adenocarcinoma (H1975), lung cancer (A549), and breast cancer (MCF-7) cell lines. acs.orgnih.gov Notably, this derivative exhibited a higher degree of cytotoxicity in cancer cells compared to normal human colon epithelial cells (CCD841), suggesting a degree of selectivity for malignant cells. nih.gov

The hydroethanolic extract of Drymaria cordata, the plant from which this compound is isolated, was found to be potentially cytotoxic to HeLa cervix adenocarcinoma cells, showing over 50% activity at a concentration of 500 µg/ml. scirp.orgresearchgate.net This activity is attributed to the presence of alkaloids like this compound. researchgate.net

Table 1: Cytotoxic Activity of Canthin-6-one Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 8h | HT29 | Colon Cancer | 1.0 ± 0.1 | nih.gov |

| Derivative 8h | H1975 | Lung Adenocarcinoma | 1.9 ± 0.3 | nih.gov |

| Derivative 8h | A549 | Lung Cancer | 1.8 ± 0.2 | nih.gov |

| Derivative 8h | MCF-7 | Breast Cancer | 1.5 ± 0.2 | nih.gov |

| Derivative 8h | CCD841 (Normal) | Colon Epithelial | 17.1 ± 2.5 | nih.gov |

| 10-methoxy-canthin-6-one (Mtx-C) | AML/LSCs | Leukemia | ~60 | researchgate.net |

Interaction with DNA and Topoisomerases

The anticancer activity of this compound and related β-carboline alkaloids is significantly linked to their interaction with DNA and the inhibition of topoisomerases. researchgate.net Topoisomerases are crucial enzymes that manage the topological state of DNA, making them vital for DNA replication, transcription, and chromosome segregation. nih.govresearchgate.net Inhibitors of these enzymes can stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering cell death. nih.govresearchgate.net

Molecular docking studies have confirmed that canthin-6-one derivatives, such as 10-methoxy-canthin-6-one (Mtx-C), act as DNA intercalators. researchgate.net This mode of action involves the insertion of the planar alkaloid structure between the base pairs of the DNA double helix. nih.gov This intercalation stabilizes the DNA-topoisomerase complex, preventing the resealing of the DNA strand that the enzyme has cleaved. researchgate.netnih.gov The consequence is an accumulation of DNA damage, which activates the DNA damage response cascade, involving proteins such as ATM, ATR, and H2A.X. researchgate.netmdpi.com Studies on canthin-6-one derivatives have demonstrated a subsequent increase in the expression of the DNA damage biomarker H2AX, confirming the induction of DNA lesions. acs.orgnih.gov

Effects on Cell Cycle Progression and Apoptosis Induction

By inducing DNA damage, this compound's parent compounds, canthin-6-ones, profoundly affect cell cycle regulation and can trigger programmed cell death, or apoptosis. Research on 10-methoxy-canthin-6-one (Mtx-C) revealed that it induces cell cycle arrest in the G2/M phase in acute myeloid leukemia cells. researchgate.net This arrest is mediated by the modulation of key cell cycle proteins, including the downregulation of cyclin B1 and the increased expression of cyclin-dependent kinase inhibitors p21 and p27. researchgate.net

The induction of apoptosis is a key mechanism for the anticancer effects of these alkaloids. Canthin-6-one derivatives have been shown to induce apoptosis in a dose-dependent manner. acs.orgnih.gov The mechanism involves the regulation of key apoptosis-associated proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein cleaved-caspase 3. acs.org Furthermore, some derivatives have been found to induce ferroptosis, an iron-dependent form of programmed cell death, by increasing lipid peroxidation and decreasing levels of glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4). acs.orgnih.gov

Antimicrobial Mechanisms of Action

Antibacterial Activity: Inhibition of Bacterial Targets (e.g., DNA Gyrase)

Canthin-6-one alkaloids, including this compound, possess notable antibacterial properties. nih.govresearchgate.net The antibacterial effects of extracts from Drymaria cordata have been attributed to its alkaloid content. researchgate.net The mechanism of action for many antibacterial alkaloids involves the inhibition of essential bacterial enzymes. A primary target for this class of compounds is bacterial DNA gyrase. nih.govmdpi.com

DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.govmdpi.com By inhibiting this enzyme, compounds can effectively halt bacterial proliferation. nih.gov The proposed model for inhibition involves the compound binding to the gyrase-DNA complex, thereby stabilizing it and preventing the religation of the DNA strand, which ultimately stalls the replication fork. mdpi.comnih.gov This mechanism is the basis for the action of well-known quinolone antibiotics. mdpi.com The structural similarity of this compound to other gyrase inhibitors suggests it may function through a similar mechanism.

Table 2: Antibacterial Activity of Drymaria cordata Ethanolic Extract

| Bacterial Species | MIC (mg/ml) | MBC (mg/ml) | Reference |

|---|---|---|---|

| Escherichia coli | 10 | 50 | researchgate.net |

| Staphylococcus aureus | 50 | 100 | researchgate.net |

| Pseudomonas aeruginosa | 150 | 150 | researchgate.net |

| Klebsiella Spp. | 100 | 150 | researchgate.net |

Antifungal Activity: Cellular and Molecular Mechanisms

The antifungal properties of canthin-6-one alkaloids have also been established. nih.govresearchgate.netmdpi.com Mechanistic studies on canthin-6-one suggest a complex interaction with fungal cellular pathways. One identified mechanism involves the major-facilitator-superfamily (MFS)-type transporter, Flr1. mdpi.com Overexpression of the gene for this transporter can reduce fungal sensitivity to canthin-6-one, suggesting that Flr1 may be involved in effluxing the compound from the fungal cell. mdpi.com This process appears to be dependent on the transcription factor Yap1. mdpi.com Other studies on structurally related natural compounds suggest that antifungal mechanisms can also include the direct rupture of the fungal cell wall and membrane. nih.gov

Antiparasitic Activity

Beyond bacteria and fungi, β-carboline and canthin-6-one alkaloids have shown promise as antiparasitic agents. researchgate.netmdpi.com Research has demonstrated that canthin-6-one can significantly reduce parasitemia in preclinical models of acute parasitic infection, highlighting its potential for development in this therapeutic area. acs.org

Antioxidant Mechanisms

The direct antioxidant activities of the alkaloid this compound have not been extensively reported in scientific literature. Research has more prominently focused on its antiviral properties. However, studies on the crude extracts of Drymaria diandra, the plant from which this compound was first isolated, indicate the presence of significant antioxidant and free radical scavenging activities. These extracts have demonstrated the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide (B77818) anion, hydroxyl, and nitric oxide radicals, as well as inhibit lipid peroxidation. researchgate.net While the specific contribution of this compound to these effects is not delineated, the antioxidant potential of its chemical class, the canthin-6-one alkaloids, offers valuable insights into its possible mechanisms.

This compound is structurally a canthin-6-one alkaloid, specifically 4-methoxycanthin-6-one. nih.gov Research on other members of the canthin-6-one family has revealed notable antioxidant and cytoprotective properties. These findings suggest that this compound may share similar mechanistic pathways.

One key mechanism of antioxidant action for canthin-6-one alkaloids is direct radical scavenging. For instance, canthin-6-one and 5-methoxycanthin-6-one, close structural analogs of this compound, have been shown to exhibit significant radical scavenging activity against DPPH. ucc.edu.ghresearchgate.net This activity is crucial in neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells by oxidizing DNA, lipids, and proteins. springermedizin.de

Table 1: Radical Scavenging Activity of Canthin-6-one Alkaloids

| Compound | Assay | IC50 (µg/mL) | Source |

|---|---|---|---|

| Canthin-6-one | DPPH Radical Scavenging | 33.60 ± 0.011 | ucc.edu.ghresearchgate.net |

| 5-Methoxycanthin-6-one | DPPH Radical Scavenging | 27.62 ± 0.090 | ucc.edu.ghresearchgate.net |

| Alkaloidal Extract of Anthostema aubryanum | DPPH Radical Scavenging | 23.12 ± 0.010 | ucc.edu.ghresearchgate.net |

| Vitamin E (Positive Control) | DPPH Radical Scavenging | 8.605 ± 0.002 | ucc.edu.ghresearchgate.net |

Another important antioxidant mechanism is the modulation of cellular defense pathways. Some canthin-6-one derivatives have been found to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearcher.life The Nrf2 pathway is a primary regulator of the endogenous antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. researchgate.net For example, methyl canthin-6-one-2-carboxylate, a synthetic derivative, has been demonstrated to enhance the expression of Nrf2 in macrophages. mdpi.comresearchgate.net This upregulation of Nrf2 leads to a subsequent reduction in intracellular ROS production and suppresses the activation of pro-inflammatory pathways like the NLRP3 inflammasome. mdpi.comresearchgate.net

Furthermore, investigations into canthin-6-one derivatives have shown effects on lipid peroxidation and the levels of glutathione (GSH), a critical intracellular antioxidant. acs.org A novel derivative was found to decrease GSH levels and increase malondialdehyde (MDA), a marker of lipid peroxidation, which suggests a complex role in cellular redox homeostasis that can also lead to other outcomes like ferroptosis under certain conditions. acs.org

While direct experimental data on this compound's antioxidant mechanisms remain to be fully elucidated, the activities of its parent compound and other derivatives provide a strong basis for its potential role as an antioxidant. It is plausible that this compound exerts protective effects through a combination of direct free radical scavenging and the modulation of key cellular antioxidant pathways such as the Nrf2 system. Further research is necessary to specifically characterize and quantify these effects for this compound.

Structure Activity Relationship Sar Studies and Molecular Modifications

Influence of Methoxy (B1213986) Substitution on Biological Activity

The presence and position of methoxy groups on the canthin-6-one (B41653) skeleton are significant factors influencing the biological activity of Drymaritin and related alkaloids. This compound itself is characterized by a methoxy group at the 4-position of the canthin-6-one core. nih.govacs.org While specific detailed studies solely focused on varying the methoxy substitution pattern on this compound and their direct impact on its anti-HIV activity are not extensively detailed in the provided search results, the importance of methoxy substitution in the broader class of canthin-6-one alkaloids and other compounds with similar scaffolds is noted. For instance, in studies on dihydrobenzylpyrimidin-4(3H)-ones (DABOs), α-methoxy substitution was found to significantly improve anti-HIV-1 activity, highlighting the potential impact of this functional group on antiviral properties in different structural contexts. nih.gov Another study on Simarouba glauca isolated canthin-6-one and a canthin-6-one dimethoxy derivative, implying that multiple methoxy groups or their positions can be relevant to the biological profile of these compounds. sysrevpharm.org The related compound 10-methoxycanthin-6-one also exists and has been studied for potential biological activities, suggesting that methoxy group position is a key variable in SAR. ontosight.ai

Impact of Core Skeleton (Canthin-4-one vs. Canthin-6-one) on Activity

The initial misidentification of this compound as a canthin-4-one alkaloid before its structural reassignment as 4-methoxycanthin-6-one underscores the importance of the core skeleton. researchgate.netacs.orgnih.gov Canthin-6-one and canthin-4-one are isomeric indole (B1671886) alkaloids, but they possess distinct structural arrangements. The correct identification of this compound as a canthin-6-one derivative (specifically 4-methoxycanthin-6-one) was crucial because compounds with the canthin-6-one scaffold have been reported to possess various biological activities, including antiviral effects. researchgate.netscilit.com Studies involving the synthesis and analysis of both canthin-4-one and canthin-6-one derivatives are necessary to definitively compare their biological activities and understand the impact of the core skeleton on the observed effects. The synthesis of canthin-4-one derivatives has been explored, providing a basis for such comparative SAR studies. researchgate.net

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking, plays a significant role in modern SAR studies. ekb.egsarjournal.com These techniques allow researchers to predict how a molecule interacts with a biological target, such as an enzyme or receptor, at the atomic level. Molecular docking can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand (this compound or its derivatives) and the target protein. researchgate.netnih.gov This information is invaluable for understanding the molecular basis of activity and guiding the design of new, more effective compounds. Computational studies, including molecular docking and molecular dynamics simulations, have been applied to investigate the binding of various compounds, including some phytochemicals like this compound, to biological targets such as the main protease of SARS-CoV-2. researchgate.netnih.govchemrxiv.org These studies can help correlate structural features with predicted binding strength and provide insights into the likely mechanism of action, contributing significantly to SAR elucidation. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11687449 |

| Canthin-6-one | 97176 |

| Canthin-4-one | Not readily available as a specific CID for the core skeleton, but derivatives exist. |

| 10-Methoxycanthin-6-one | 53384103 ontosight.ai |

| Cordatanine | 11687449 (Identical to this compound) researchgate.netacs.orgnih.gov |

| Kumujian A | Not readily available, described as a synthetic intermediate nih.gov |

| Tryptamine | 1149 |

| Methyl glyoxylate | 13785 |

Interactive Data Tables (Illustrative - Actual data would be populated from specific research findings)

Note: As specific quantitative data tables directly comparing the activities of this compound derivatives with varying methoxy substitutions or core skeletons were not explicitly found in the provided search snippets, the following tables are illustrative of how such data could be presented if available.

Table 1: Illustrative Impact of Methoxy Substitution on Activity

| Compound Name | Methoxy Substitution Pattern | Biological Activity (e.g., IC50) |

| Canthin-6-one | None | Data N/A |

| This compound | 4-methoxy | Data N/A |

| 10-Methoxycanthin-6-one | 10-methoxy | Data N/A |

| Hypothetical Analog A | 2-methoxy | Data N/A |

| Hypothetical Analog B | 4,10-dimethoxy | Data N/A |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Metabolomics and Degradation Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of Drymaritin, offering unparalleled accuracy in mass measurements, which is fundamental for molecular formula determination and the identification of metabolites and degradation products. thermofisher.com

Metabolomics:

In the field of metabolomics, HRMS enables the comprehensive analysis of complex biological samples to identify and quantify small molecules, including this compound and its derivatives. mdpi.com Techniques like direct infusion electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry provide high mass resolution and accuracy, allowing for the identification of hundreds of different compounds in a single analysis. mdpi.com This is particularly valuable for creating chemical fingerprints and understanding the metabolic pathways involving this compound. ukzn.ac.za Nontargeted metabolomics approaches, which combine HRMS with multivariate statistical analysis, have proven to be more efficient in identifying a broader range of metabolites compared to conventional methods. nih.gov This methodology involves comparing the m/z values and retention times from a sample with a control group to pinpoint significant features that can then be structurally elucidated using tandem mass spectrometry (MS/MS). nih.gov

Degradation Studies:

Forced degradation studies are essential in pharmaceutical development to understand the stability of a compound and to identify potential degradation products. arsicanada.comajpsonline.com HRMS, often coupled with liquid chromatography (LC-MS), is a powerful tool for these studies. scholarsresearchlibrary.com By subjecting this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic), researchers can generate and subsequently identify degradation products. The high accuracy of HRMS allows for the precise determination of the elemental composition of these degradants, which, combined with fragmentation data from MS/MS, facilitates the elucidation of their structures and the degradation pathways. scholarsresearchlibrary.com This information is critical for ensuring the quality and stability of any potential therapeutic agent. ajpsonline.com

A summary of HRMS applications is presented below:

| Application | Technique | Key Findings |

| Metabolomics | Direct Infusion ESI-FT-ICR MS | Identification of numerous molecular formulas in complex biological extracts. mdpi.com |

| Nontargeted LC-HRMS with MVA | More efficient identification of metabolites compared to targeted approaches. nih.gov | |

| Degradation Studies | LC-HRMS/MS | Identification and structural elucidation of degradation products under stress conditions. scholarsresearchlibrary.com |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in both solution and the solid state. researchgate.net

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and for determining its connectivity and spatial arrangement. numberanalytics.com Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations that are essential for assembling the molecular structure. researchgate.net For instance, ¹H-¹H COSY spectra reveal proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons. researchgate.net HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule. researchgate.net Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can provide information about the through-space proximity of protons, which is key to understanding the molecule's three-dimensional conformation in solution. acs.org

Solid-State NMR (ssNMR):

Solid-state NMR provides unique insights into the structure and dynamics of this compound in its solid form, which can differ from its solution conformation. mdpi.com While solution NMR averages out anisotropic interactions like dipolar couplings and chemical shift anisotropy through rapid molecular tumbling, ssNMR measures these interactions to provide detailed structural information. huji.ac.il Techniques like magic-angle spinning (MAS) are used to reduce line broadening and obtain high-resolution spectra. huji.ac.il Cross-polarization (CP) can enhance the signal of low-abundance nuclei like ¹³C. huji.ac.il Advanced ssNMR experiments can be used to determine internuclear distances and torsion angles, providing a detailed picture of the molecular packing and conformation in the crystalline state. mdpi.com This can be particularly important for understanding polymorphism and for correlating crystal structure with physicochemical properties. mdpi.com

Key NMR techniques and their applications for this compound are summarized below:

| NMR Technique | Application | Information Obtained |

| COSY | Structural Elucidation | ¹H-¹H spin-spin coupling networks. researchgate.net |

| HSQC | Structural Elucidation | Direct ¹H-¹³C correlations. numberanalytics.com |

| HMBC | Structural Elucidation | Long-range ¹H-¹³C correlations, establishing connectivity. researchgate.net |

| NOESY/ROESY | Conformational Analysis | Through-space proton proximities. acs.org |

| Solid-State NMR | Solid-Phase Characterization | Molecular conformation and packing in the solid state. mdpi.com |

Chromatographic-Mass Spectrometric Coupling for Trace Analysis

The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and selective method for the detection and quantification of this compound, even at trace levels.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) is a widely used technique. scholarsresearchlibrary.com The chromatographic step separates this compound from other components in a complex mixture, reducing matrix effects and improving the reliability of detection. The mass spectrometer then provides highly specific detection based on the mass-to-charge ratio of the analyte. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of this compound. This approach, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. The development of rapid RP-UPLC-MS methods allows for high-throughput analysis, which is beneficial in various fields, including metabolomics and quality control. scholarsresearchlibrary.com Solid-phase extraction (SPE) can be employed prior to LC-MS analysis to pre-concentrate the analyte and remove interfering substances, further improving the limits of detection. frontiersin.org

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov

For chiral molecules like this compound, determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays, which creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. mit.edu While the presence of heavier atoms enhances the anomalous scattering effect, modern techniques and instrumentation have made it possible to determine the absolute configuration of organic molecules containing only light atoms like carbon, nitrogen, and oxygen with high confidence, provided a high-quality single crystal can be obtained. mit.edu The structural information from X-ray crystallography, including bond lengths, bond angles, and torsional angles, provides the most accurate and detailed picture of the molecule's conformation in the solid state. researchgate.net

Perspectives and Future Directions in Drymaritin Research

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of canthin-6-one (B41653) alkaloids, including Drymaritin, is a complex process that is not yet fully understood. mdpi.com While the general pathway is believed to originate from tryptophan, the specific enzymes catalyzing each step remain largely uncharacterized. numberanalytics.comnumberanalytics.com Alkaloid biosynthesis involves a variety of enzyme families, such as oxidoreductases, transferases, lyases, and ligases, which work in concert to construct the intricate molecular architecture. numberanalytics.com

Future research will likely focus on identifying and characterizing the specific enzymes involved in the this compound biosynthetic pathway. This could involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes in Drymaria species. dokumen.pubresearchgate.net For instance, cytochrome P450s are known to be crucial in many alkaloid biosynthetic pathways, catalyzing key oxidative reactions. numberanalytics.com Identifying the specific P450s and other enzymes responsible for the formation of the canthin-6-one core and subsequent modifications, such as methoxylation, is a critical next step. The discovery of these enzymes, like the norcoclaurine synthase which catalyzes the first committed step in benzylisoquinoline alkaloid biosynthesis, would be a significant breakthrough. nih.gov Unraveling the complete enzymatic cascade will not only provide fundamental knowledge but also open up possibilities for metabolic engineering to enhance this compound production in microbial or plant-based systems. nih.gov

Exploration of Novel Biological Targets and Pathways

This compound was initially identified for its anti-HIV activity, suggesting it may act as a reverse transcriptase inhibitor. researchgate.netmdpi.comthieme-connect.com However, the full spectrum of its biological targets and the molecular pathways it modulates are still under investigation. Canthin-6-one alkaloids, as a class, exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. mdpi.com This suggests that this compound may interact with multiple cellular targets.

Future studies should aim to identify the specific molecular targets of this compound. This can be achieved through various approaches, including affinity chromatography, proteomics-based target identification, and computational docking studies. universitas-bth.ac.idresearchgate.net For example, research has explored the anti-angiogenic actions of related β-carboline alkaloids, suggesting that this compound could potentially inhibit signaling pathways like VEGF-VEGFR. rsc.org Investigating its effects on various cellular processes, such as apoptosis, cell cycle regulation, and inflammatory signaling pathways, will provide a more comprehensive understanding of its mechanism of action. acs.org A study has already suggested its potential as a Dipeptidyl Peptidase IV (DPP4) inhibitor for the treatment of type 2 diabetes through in silico analysis. nih.gov Elucidating these targets and pathways will be crucial for defining the full therapeutic potential of this compound and for identifying new disease indications.

Development of Advanced Synthetic Routes for Scalable Production

The natural abundance of this compound is often low, making its extraction from plant sources inefficient for large-scale production. ebin.pub Therefore, the development of efficient and scalable synthetic routes is a high priority. While total syntheses of this compound (cordatanine) and related canthin-4-ones have been reported, these methods often involve multiple steps and may not be suitable for industrial-scale production. nih.govmdpi.comumn.eduacs.org

Future research in this area will focus on developing more concise and cost-effective synthetic strategies. This may involve the exploration of novel catalytic methods, one-pot reactions, and flow chemistry approaches to improve yield and reduce production time and costs. unicam.itthieme.de For example, the development of a scalable synthesis for (+)-Medicarpin highlights the potential for creating efficient processes for complex natural products. researchgate.net Furthermore, biomimetic synthesis approaches, which mimic the natural biosynthetic pathway, could offer elegant and efficient routes to this compound and its analogues. The successful synthesis of various β-carboline alkaloids has demonstrated the feasibility of such strategies. mdpi.com The ability to produce this compound and its derivatives in large quantities is essential for comprehensive preclinical and clinical evaluation.

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of this compound's biological effects, integrating systems biology and "omics" technologies will be indispensable. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound treatment. dokumen.pub

Future research should employ these technologies to map the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound. For example, metabolomics can reveal the broader metabolic impact of this compound, potentially uncovering unexpected effects or off-target interactions. dokumen.pub Transcriptomic analysis could identify entire pathways that are up- or down-regulated by the compound, offering clues to its mechanism of action. researchgate.net This data can then be integrated into computational models to predict the compound's effects and identify key nodes in the network that are critical for its activity. Such an integrated approach will provide a deeper understanding of this compound's pharmacology and may help in identifying biomarkers for its efficacy.

Potential for Lead Compound Optimization and Analogue Development

This compound serves as an excellent lead compound for the development of new therapeutic agents. numberanalytics.comupmbiomedicals.com Its core canthin-6-one structure provides a scaffold that can be chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nuvisan.comnih.gov

The future in this domain lies in a robust medicinal chemistry program centered on this compound. acs.orgnih.gov This will involve the synthesis and screening of a library of this compound analogues with systematic modifications to the core structure. nih.gov Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for its biological activity. numberanalytics.com For example, modifications at different positions of the canthin-6-one ring system could lead to analogues with enhanced anti-HIV activity or novel activities against other targets. acs.orgnih.gov Computational tools, such as molecular modeling and docking, can guide the design of these new analogues, predicting their binding affinity to target proteins. e3s-conferences.org The goal of this lead optimization process is to develop drug candidates with superior efficacy and safety profiles, ultimately leading to new and improved treatments for various diseases. upmbiomedicals.com

Q & A

Q. What are the primary challenges in accurately determining the chemical structure of Drymaritin, and how can researchers address them?

Determining this compound's structure requires resolving ambiguities in NMR data, particularly misinterpretations of long-range - HMBC correlations. Initial studies incorrectly assigned the structure as a 5-methoxycanthin-4-one due to assuming a correlation instead of between C-15 and H-6 . To mitigate such errors, researchers should:

- Use high-field NMR (e.g., 600 MHz) to improve spectral resolution.

- Validate ambiguous correlations via total synthesis, as demonstrated in the structural revision of this compound to canthin-6-one .

- Cross-check experimental NMR shifts against computational predictions (e.g., CSEARCH-Robot-Referee) to flag deviations >2 ppm .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should they be prioritized?

Key techniques include:

- 1D NMR (, , DEPT) for initial skeletal assignments.

- 2D NMR (HMQC, HMBC) to establish connectivity, with careful analysis of long-range correlations.

- 1H-15N HMBC for nitrogen-containing alkaloids like this compound . Prioritize combining experimental data with computational tools (e.g., isomer generators) to reduce assignment errors.

Q. How can researchers avoid common pitfalls in interpreting HMBC data for canthinone derivatives?

Misinterpretation often arises from assuming correlations for quaternary carbons. Best practices include:

- Validating all HMBC correlations against alternative structural hypotheses.

- Using total synthesis to confirm connectivity, as in this compound’s revision .

- Applying computational NMR predictors to simulate and compare spectral data .

Advanced Research Questions

Q. How does the integration of computational NMR prediction tools enhance the structural elucidation of this compound analogs?

Tools like CSEARCH-Robot-Referee automate isomer generation and rank candidates based on NMR shift deviations. For this compound, this method identified the correct structure (position 5, avg. deviation: 2.47 ppm) versus the initially proposed isomer (position 62, deviation: 5.57 ppm) . Methodological steps:

- Input experimental shifts and proposed structure into the tool.

- Generate and rank alternative isomers.

- Validate top candidates via synthesis or additional spectroscopy.

Q. What strategies resolve contradictions between experimental NMR data and proposed structures in alkaloid research?

A three-step framework is recommended:

- Re-evaluate spectral assignments : Check for overlooked or correlations.

- Computational validation : Use databases like CSEARCH to predict shifts and flag outliers.

- Synthetic confirmation : Total synthesis of the proposed structure, as done for this compound, provides unambiguous proof .

Q. How should systematic reviews on this compound’s structural and spectroscopic properties be designed?

Follow PRISMA guidelines and Cochrane Handbook :

- Define inclusion/exclusion criteria (e.g., studies with full NMR datasets).

- Extract data on spectral conflicts, synthesis methods, and computational validations.

- Assess risk of bias (e.g., incomplete reporting of HMBC parameters).

Q. What methodological frameworks support scoping studies to identify gaps in this compound research?

Apply Arksey & O’Malley’s framework :

- Conduct iterative literature searches (PubMed, SciFinder) using keywords: This compound, canthinone, NMR misinterpretation.

- Map evidence to themes: structural revisions, synthesis protocols, computational tools.

- Consult domain experts to prioritize unresolved questions (e.g., bioactivity potential).

Q. How can experimental design minimize assignment errors in NMR spectra of canthinone alkaloids?

- Optimize sample purity : Impurities distort splitting patterns.

- Combine techniques : Use - HMBC to resolve nitrogen connectivity.

- Leverage dynamic NMR : Analyze temperature-dependent shifts for conformational analysis .

Q. What criteria guide the selection of spectroscopic techniques for differentiating isomeric structures?

Prioritize techniques based on:

- Sensitivity to stereochemistry : ROESY/NOESY for spatial proximity.

- Resolution of quaternary carbons : -edited HSQC-TOCSY.

- Long-range correlations : 600 MHz HMBC for detection .

How should hypothesis-driven research questions on this compound derivatives be formulated?

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Example: How do electronic effects influence NMR shifts in C-5 substituted this compound analogs?

- Justify novelty (e.g., unexplored substituent effects) and relevance (improving computational prediction accuracy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.